molecular formula C23H21N3O3S B2492408 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1207017-96-6

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B2492408
CAS No.: 1207017-96-6
M. Wt: 419.5
InChI Key: FJMNWMHPLAYQAG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 7 substitution: A 4-methoxyphenyl group, contributing electron-donating properties.
  • Acetamide side chain: Linked to an N-(4-methylbenzyl) group, influencing steric and hydrophobic interactions.
  • Molecular formula: C₃₁H₂₈N₄O₃S (inferred from ; exact mass may vary slightly depending on salt forms).

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-3-5-16(6-4-15)11-24-20(27)12-26-14-25-21-19(13-30-22(21)23(26)28)17-7-9-18(29-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMNWMHPLAYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity , including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.51 g/mol
  • CAS Number : 1207018-03-8
  • Purity : >90% .

Anticancer Activity

Recent studies have indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. Specifically, This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, docking studies suggest that this compound may interact with ATP-binding sites on kinases, thereby disrupting their function and leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing diabetes by reducing postprandial blood glucose levels.

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis .

Study 1: Anticancer Efficacy

In a study published in 2024, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

Concentration (µM)Cell Viability (%)
0100
185
560
1030

Study 2: Enzyme Inhibition Profile

A recent investigation assessed the α-glucosidase inhibitory activity of various thieno[3,2-d]pyrimidine derivatives. The compound demonstrated an IC50 value of 12 µM, suggesting strong potential for use as an antidiabetic agent.

Compound NameIC50 (µM)
Compound A20
Compound B15
Target Compound12

Study 3: Antimicrobial Testing

Antimicrobial assays revealed that this compound had significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name R (Position 7) Acetamide Substituent Molecular Weight (g/mol) Key Features Source
Target Compound 4-Methoxyphenyl N-(4-Methylbenzyl) 451.5 High hydrophobicity due to methyl/methoxy groups
2-[7-(4-Fluorophenyl)-4-oxo-...]acetamide 4-Fluorophenyl N-(3-Methoxybenzyl) 423.46 Electron-withdrawing fluorine enhances polarity
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-...] 4-Methylphenyl N-(4-Methoxybenzyl) 419.5 Discontinued due to synthesis challenges
SPL-334 (GSNOR inhibitor) (2-Cyanobenzyl)thio Benzoic acid moiety ~500 (estimated) Carboxylic acid enhances solubility
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl... Phenyl N-(2-Chloro-4-methylphenyl) 409.89 Chlorine introduces steric hindrance
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., methoxy at position 7) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
  • Bulky substituents (e.g., 2-chloro-4-methylphenyl in ) may hinder target engagement .
Table 2: Pharmacological Profiles of Related Compounds
Compound/Class Biological Target/Activity Key Findings Source
Benzothieno[3,2-d]pyrimidinones COX-2/iNOS/ICAM-1 inhibition Suppressed PGE2 and IL-8 in keratinocytes and macrophages (IC₅₀: 1–10 µM)
SPL-334 (Thieno[3,2-d]pyrimidinone) GSNOR inhibition Reduced Th2 cytokines and lung inflammation in murine asthma models
Thiazolidinone-acetamide hybrids () Anticancer Demonstrated in vitro cytotoxicity against breast cancer cells (IC₅₀: 5–20 µM)
Target Compound (Inferred) Potential anti-inflammatory Structural similarity to COX-2 inhibitors suggests comparable mechanisms
Key Insights:
  • COX-2 Inhibition: Benzothieno derivatives () with sulfonamide substitutions showed selective COX-2 inhibition, highlighting the importance of hydrogen-bonding groups (e.g., methanesulfonamide) . The target compound lacks this group but retains the methoxy-phenyl motif, which may modulate similar pathways.
  • GSNOR Inhibition: SPL-334’s benzoic acid side chain is critical for binding to GSNOR’s active site, a feature absent in the target compound .
  • Anticancer Activity: Thiazolidinone hybrids () with thiophene substitutions exhibited moderate activity, suggesting the thieno core’s versatility in drug design .

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